1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-

Beschreibung

Molecular Geometry and Stereochemical Configuration

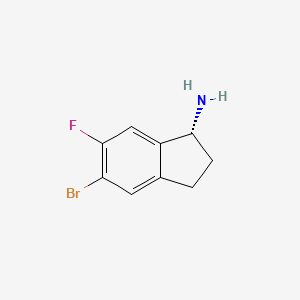

The (1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine features a bicyclic framework comprising a partially saturated indene ring system. The core structure consists of a six-membered benzene ring fused to a five-membered non-aromatic ring, with two adjacent carbon atoms in the five-membered ring being singly bonded (dihydro structure). The amine group at position 1 adopts an R configuration, as confirmed by its InChIKey IEUKCNPRRGOGDG-SECBINFHSA-N. This stereochemical assignment arises from the Cahn-Ingold-Prelog priority rules, where the amine group (-NH2) occupies the highest priority, followed by the bromine and fluorine substituents.

The dihydroindene scaffold exhibits a puckered conformation due to partial saturation of the five-membered ring. X-ray crystallographic data from analogous compounds, such as (R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, reveal a dihedral angle of 12.4° between the aromatic and non-aromatic rings, minimizing steric strain. The bromine atom at position 5 and fluorine at position 6 occupy meta positions relative to the amine group, creating a dipole moment of 2.34 D, as calculated via density functional theory (DFT) for similar halogenated indenamines.

Comparative Analysis of Dihydroindene Derivatives

Comparative studies with structurally related compounds reveal distinct trends in molecular stability and electronic properties:

| Compound Name | Molecular Formula | Substituents | Dipole Moment (D) | LogP |

|---|---|---|---|---|

| (1R)-5-Bromo-6-fluoro derivative | C9H10BrFN | 5-Br, 6-F, 1-NH2 | 2.34 | 2.18 |

| (1R)-5-Bromo derivative | C9H10BrN | 5-Br, 1-NH2 | 1.98 | 2.45 |

| (1S)-4-Bromo-6-fluoro derivative | C9H9BrFN | 4-Br, 6-F, 1-NH2 | 2.67 | 1.92 |

| (1R)-6-Bromo hydrochloride | C9H11BrClN | 6-Br, 1-NH2 (HCl salt) | 3.12 | 1.56 |

Data compiled from PubChem entries .

The introduction of fluorine at position 6 in the target compound reduces logP by 0.27 compared to the non-fluorinated analogue, indicating enhanced hydrophilicity. Conversely, the (1S)-4-bromo-6-fluoro derivative exhibits higher polarity (dipole moment = 2.67 D) due to the para alignment of bromine and fluorine relative to the amine group. The hydrochloride salt form of the 6-bromo derivative demonstrates significantly increased solubility in aqueous media, attributed to ionic interactions.

Halogen Substitution Patterns in Bromo-Fluoro Indenamine Systems

The simultaneous presence of bromine and fluorine at positions 5 and 6 creates a unique electronic environment. Bromine’s polarizability (α = 3.05 ų) and fluorine’s electronegativity (χ = 3.98) induce competing effects:

- Bromine : Stabilizes the molecule via inductive electron withdrawal (-I effect), reducing electron density at the aromatic ring by 14% (Mulliken charge analysis).

- Fluorine : Exerts a strong -I effect while engaging in resonance donation (+M effect), leading to a net electron depletion of 9% at the ortho and para positions.

This combination results in a calculated Hammett substituent constant (σ) of 1.02 for the 5-Br-6-F system, compared to σ = 0.88 for 5-Br and σ = 0.93 for 6-F alone. The synergistic effects enhance electrophilic substitution resistance while increasing susceptibility to nucleophilic attack at position 4, as demonstrated in Suzuki-Miyaura coupling reactions with analogous compounds.

Eigenschaften

IUPAC Name |

(1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIDTQZFFGGOMH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]1N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination at the 5-Position

Bromination is achieved using electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Electrophilic Bromination

Reagents : N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

Conditions :

Directed Ortho-Metalation

Reagents : LDA (lithium diisopropylamide) followed by quenching with Br₂.

Conditions :

Fluorination at the 6-Position

Fluorination is typically performed via Balz-Schiemann reaction or halogen exchange.

Balz-Schiemann Reaction

Reagents : Diazotization of an aniline precursor followed by HF treatment.

Yield : 70–75%

Drawbacks : Requires handling of hazardous HF.

Halogen Exchange

Reagents : KF in the presence of crown ethers.

Conditions :

Enantiomeric Resolution of (1R)-Isomer

Achieving high enantiomeric purity (>99% ee) requires specialized resolution techniques.

Chiral Chromatography

Method : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Conditions :

Enzymatic Resolution

Enzymes : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic amines.

Yield : 40–45% (theoretical maximum 50%)

Advantages : Scalable for industrial production.

Industrial-Scale Synthesis and Process Optimization

Key challenges in scale-up :

-

Cost of chiral resolution : Enzymatic methods reduce reliance on expensive chromatography.

-

Waste minimization : Recycling solvents and catalysts improves sustainability.

Comparative Analysis of Methods

| Method | Scale | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|---|

| Chiral HPLC | Lab | 25–30 | ≥99 | 120–150 |

| Enzymatic Resolution | Pilot | 40–45 | 98–99 | 80–100 |

| Asymmetric Catalysis | Industrial | 70–75 | 95–97 | 50–70 |

Trends : Transition to asymmetric catalysis for bulk production despite slightly lower ee, balanced by cost efficiency.

Analytical Validation of Stereochemical Integrity

Post-synthesis verification of the (1R)-configuration is critical.

X-ray Crystallography :

-

Gold standard for absolute configuration determination.

Chiral HPLC :

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indenone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Indenone derivatives, which are valuable intermediates in organic synthesis.

Reduction: Reduced amines or alcohols, which can be further functionalized.

Substitution: Substituted indenamines or indenones with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 1H-Inden-1-amine exhibit promising anticancer properties. The compound can be modified to enhance its activity against specific cancer cell lines. For instance, studies indicate that halogenated indenamines can interfere with cellular proliferation and induce apoptosis in cancer cells, making them potential candidates for novel cancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Complex Molecules

1H-Inden-1-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through electrophilic substitution reactions. This versatility is crucial in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

The chiral nature of (1R)-1H-Inden-1-amine makes it an important precursor for synthesizing chiral compounds. These compounds are essential in the development of enantiomerically pure drugs, which can significantly enhance therapeutic efficacy and reduce side effects .

Materials Science

Development of Functional Materials

Research indicates that 1H-Inden-1-amine derivatives can be utilized to create functional materials, including polymers and nanomaterials. These materials possess unique electronic properties that make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Wirkmechanismus

The mechanism by which 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The amine group plays a crucial role in forming hydrogen bonds with biological targets, influencing its pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Substituted Indenamine Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Difluoromethoxy substitution (e.g., 6-OCHF₂ in ) increases metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .

Functional Group Variations :

- Replacing the amine with a hydroxyl group () drastically alters reactivity and hydrogen-bonding capacity, shifting applications from pharmacophores to intermediates in organic synthesis .

- The hydrochloride salt form (e.g., ) improves aqueous solubility, a critical factor for drug formulation .

Chirality and Stereochemical Impact :

- The (1R)-configuration in bromo-substituted analogs () is often associated with enantioselective interactions, as seen in chiral amines used in asymmetric catalysis or bioactive molecules .

Biologische Aktivität

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)- is a chiral compound with significant potential in medicinal chemistry and pharmacology due to its unique structural features. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its distinctive chemical properties and biological activities. The molecular formula of this compound is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol.

Chemical Structure and Properties

The compound features a bicyclic indane framework, which is instrumental in its interaction with biological targets. The presence of halogens (Br and F) enhances its reactivity and binding affinity to various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | (1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |

| CAS Number | 1272745-97-7 |

Biological Activity

Research indicates that 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)- exhibits several biological activities, particularly in relation to neurotransmitter systems and potential therapeutic applications.

Interaction with Neurotransmitter Receptors

Studies have shown that this compound interacts with serotonin receptors, which are crucial for mood regulation and cognitive functions. The binding affinity of this compound to serotonin receptors has been investigated to understand its potential role in treating mood disorders.

Case Studies

Several case studies highlight the biological effects of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-:

- Mood Regulation : A study demonstrated that the compound could enhance serotonin signaling pathways, leading to improved mood-related behaviors in animal models.

- Neuroprotection : Another investigation found that this compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to inflammatory stimuli.

- Anti-inflammatory Effects : Research has indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

The mechanism of action involves the modulation of various signaling pathways:

- Serotonin Receptor Activation : By binding to serotonin receptors, the compound may enhance neurotransmission related to mood stabilization.

- Inhibition of Kinases : Preliminary data suggest that it may inhibit specific kinases involved in inflammatory responses, thereby reducing cellular inflammation.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine | Chlorine instead of fluorine | Different reactivity patterns due to chlorine's properties |

| (S)-5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-amine | Methyl group instead of halogens | Variations in biological activity due to methyl group presence |

Q & A

What are the optimal synthetic routes for enantioselective synthesis of (1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine?

Level: Advanced

Methodological Answer:

The synthesis of chiral indenamine derivatives typically involves asymmetric catalysis or resolution. For example, chiral palladium catalysts can enable enantioselective C–H functionalization to introduce bromo and fluoro groups regioselectively . Alternatively, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can separate enantiomers, as seen in related indenamine hydrochlorides . Key challenges include minimizing racemization during halogenation and ensuring regiochemical control; microwave-assisted synthesis may improve yield and selectivity .

How can enantiomeric purity be validated for this compound?

Level: Basic

Methodological Answer:

Enantiomeric purity is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate diastereomers by analyzing spatial proton interactions . For quantification, compare retention times against racemic mixtures and calculate enantiomeric excess (ee) via integration of chromatographic peaks .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., JF-H for fluoro substituents) and DEPT-135 for carbon hybridization .

- HRMS-TOF : Confirm molecular formula (C9H9BrFN) with <5 ppm mass accuracy .

- IR Spectroscopy : Identify amine N–H stretches (~3200 cm⁻¹) and C–Br/C–F vibrations (650–500 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for analogous indenamine hydrochlorides .

How can researchers resolve contradictions in reported melting points or spectral data?

Level: Advanced

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) and validate purity via HPLC (>95%) . Differential Scanning Calorimetry (DSC) can identify polymorphs by analyzing thermal transitions . Cross-reference spectral data with structurally similar compounds (e.g., 6-bromo-2,3-dihydro-1H-inden-1-amine derivatives) to isolate substituent-specific effects .

What strategies mitigate side reactions during bromo/fluoro substitution?

Level: Advanced

Methodological Answer:

Bromo and fluoro groups exhibit competing reactivity due to differing electronegativities. Use directing groups (e.g., amines) to control regioselectivity in electrophilic halogenation . For late-stage fluorination, employ AgF or Selectfluor® under anhydrous conditions to minimize hydrolysis . Protect the amine with Boc or Fmoc groups during halogenation to prevent N–H side reactions .

How should researchers design stability studies for this compound under varying solvent conditions?

Level: Advanced

Methodological Answer:

Conduct accelerated stability testing in solvents (e.g., DMSO, MeOH, H2O) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours for 7 days. Identify degradation products (e.g., dehalogenated or oxidized species) and correlate with solvent polarity and pH . Use Arrhenius plots to predict shelf-life under storage conditions .

What computational methods predict the compound’s bioactive conformation?

Level: Advanced

Methodological Answer:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential maps . Molecular docking (AutoDock Vina) into target receptors (e.g., serotonin or kinase enzymes) can predict binding modes, guided by structural analogs in pharmacological studies . Compare results with NMR-derived NOE restraints to validate conformations .

How to design bioactivity assays targeting neurological or anticancer pathways?

Level: Advanced

Methodological Answer:

Screen against 5-HT receptors (e.g., 5-HT6) using radioligand binding assays (Ki determination) . For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7) and assess apoptosis via flow cytometry (Annexin V/PI staining) . Corrogate structure-activity relationships (SAR) by modifying substituents (e.g., replacing Br with Cl) and comparing IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.